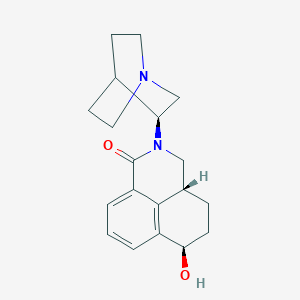

(6R)-Hydroxy (R,S)-Palonosetron

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (6R)-Hydroxy (R,S)-Palonosetron is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a bicyclic octane ring and a tetrahydroisoquinoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-Hydroxy (R,S)-Palonosetron typically involves multiple steps, including the formation of the bicyclic octane ring and the tetrahydroisoquinoline moiety. Common synthetic routes may involve the use of palladium-catalyzed reactions, such as alkenylation, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be critical to achieving efficient production.

化学反应分析

Types of Reactions

The compound (6R)-Hydroxy (R,S)-Palonosetron can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohols or amines.

Substitution: The bicyclic octane ring and the tetrahydroisoquinoline moiety can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce different alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

科学研究应用

Chemotherapy-Induced Nausea and Vomiting (CINV)

Palonosetron has been extensively studied for its role in preventing CINV associated with highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC).

- Efficacy in Acute CINV : Clinical trials demonstrate that palonosetron is effective in preventing acute nausea and vomiting within the first 24 hours post-chemotherapy. A pivotal study showed a complete response (CR) rate of 81% with palonosetron compared to 69% with ondansetron in patients receiving MEC .

- Efficacy in Delayed CINV : Palonosetron also excels in controlling delayed CINV, showing superior results over older agents like tropisetron. Notably, it maintains higher CR rates beyond the initial treatment phase, making it a preferred choice for patients undergoing multiple chemotherapy cycles .

Postoperative Nausea and Vomiting (PONV)

Palonosetron is indicated for the prevention of PONV, providing effective management for patients undergoing surgical procedures. Its use has been validated through studies demonstrating significant reductions in nausea and vomiting episodes post-surgery .

Binding Affinity and Mechanism of Action

Palonosetron's unique pharmacological profile stems from its ability to bind to the 5-HT3 receptor with over 30-fold higher affinity than first-generation agents. This higher binding affinity translates into prolonged receptor occupancy, which is crucial for sustained antiemetic effects .

Metabolism

The metabolism of palonosetron involves cytochrome P450 enzymes, primarily CYP2D6, leading to the formation of inactive metabolites such as N-oxide and 6-S-hydroxy-palonosetron. Understanding these metabolic pathways is essential for predicting drug interactions and individual patient responses .

Case Studies and Clinical Trials

Several clinical trials have substantiated the efficacy of palonosetron:

| Study | Population | Treatment | CR Rate (%) | Comparator | p-value |

|---|---|---|---|---|---|

| Study 1 | MEC Patients | Palonosetron 0.25 mg IV | 81% | Ondansetron 32 mg IV | 0.009 |

| Study 2 | HEC Patients | Palonosetron 0.25 mg IV | 59% | Ondansetron 32 mg IV | NS |

| Study 3 | Mixed Cohort | Palonosetron vs. Dolasetron | Higher CR rates observed with palonosetron across multiple assessments | Dolasetron 100 mg IV | - |

These studies illustrate the superior efficacy of palonosetron compared to traditional therapies, particularly in complex patient populations requiring robust antiemetic strategies.

作用机制

The mechanism by which (6R)-Hydroxy (R,S)-Palonosetron exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

相似化合物的比较

Similar Compounds

Similar compounds include other bicyclic and tetrahydroisoquinoline derivatives, such as:

- (6R)-Hydroxy (R,S)-Palonosetron

- 4,4’-Difluorobenzophenone

- NH4S and NH4S2

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of the bicyclic octane ring and the tetrahydroisoquinoline moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

生物活性

(6R)-Hydroxy (R,S)-Palonosetron is a significant metabolite of palonosetron, a second-generation 5-HT3 receptor antagonist primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV). This article explores the biological activity of this compound, detailing its pharmacokinetics, mechanism of action, efficacy in clinical settings, and comparative studies with other antiemetics.

Pharmacokinetics

Palonosetron exhibits a complex pharmacokinetic profile characterized by extensive distribution and metabolism. Following administration, approximately 50% of palonosetron is metabolized into two primary metabolites: N-oxide-palonosetron and (6R)-hydroxy-palonosetron. Both metabolites exhibit less than 1% of the 5-HT3 receptor antagonist activity compared to the parent compound .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Volume of Distribution | 8.3 ± 2.5 L/kg |

| Plasma Protein Binding | ~62% |

| Mean Terminal Half-Life | ~40 hours |

| Total Body Clearance | 0.160 ± 0.035 L/h/kg |

| Renal Clearance | 0.067 ± 0.018 L/h/kg |

The elimination of palonosetron is primarily via renal excretion, with about 80% of the administered dose recovered in urine within 144 hours .

Palonosetron acts as a selective antagonist at the 5-HT3 receptors, which are crucial for the mediation of nausea and vomiting signals in the central nervous system. Unlike first-generation 5-HT3 antagonists such as ondansetron and granisetron, palonosetron binds with higher affinity and exhibits allosteric binding properties that enhance its efficacy in preventing both acute and delayed emesis .

Efficacy in Clinical Settings

Clinical trials have consistently demonstrated the superior efficacy of palonosetron in managing CINV compared to older agents. A pooled analysis showed that palonosetron significantly improved complete response rates in patients undergoing highly emetogenic chemotherapy (HEC) compared to ondansetron and dolasetron .

Case Studies and Clinical Trials

- Phase III Trials : In one pivotal trial, palonosetron administered at a dose of 0.25 mg IV showed complete response rates of 73.5% in acute CINV versus 60.6% for ondansetron .

- Combination Therapy : The addition of dexamethasone to palonosetron therapy resulted in enhanced control rates for acute CINV, showcasing a synergistic effect .

- Delayed Emesis Control : Palonosetron has been shown to maintain efficacy over prolonged periods, with significant reductions in delayed vomiting rates compared to traditional agents .

Comparative Analysis with Other Antiemetics

Palonosetron's unique pharmacological profile allows it to outperform traditional 5-HT3 antagonists in several key areas:

| Agent | Acute Response Rate | Delayed Response Rate | Half-Life |

|---|---|---|---|

| Palonosetron | 73.5% | 59.4% | ~40 hours |

| Ondansetron | 60.6% | Lower than palonosetron | ~3-6 hours |

| Granisetron | Similar to ondansetron | Lower than palonosetron | ~9 hours |

属性

IUPAC Name |

(3aR,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16-17,22H,4-11H2/t13-,16+,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDXMUXWGXFPLG-IAOVAPTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C3[C@@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。